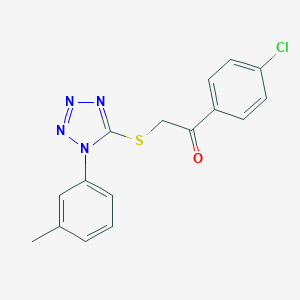

![molecular formula C16H16N4O3 B380482 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 342780-02-3](/img/structure/B380482.png)

6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a synthetic analog of the biologically relevant 4H-pyran motif . It is part of the pyranopyrazole compounds, which are important group of heterocyclic compounds with natural and synthetic molecules .

Synthesis Analysis

This compound was synthesized in 89% yield by following a simple, straightforward, and highly efficient multicomponent one-pot protocol under the excellent catalytic influence of nontoxic trisodium citrate . Dihydropyrano [2,3- c ]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent free conditions .Molecular Structure Analysis

In the crystal structure of a similar compound, the pyrazole ring is aligned at 88.23 (4)° with respect to the aromatic ring and at 3.75 (4)° with respect to the pyran ring . In the crystal, N—H⋯N hydrogen bonds link adjacent molecules into a linear chain motif. C—H⋯N interactions are also observed .Chemical Reactions Analysis

The compound was synthesized using a multicomponent one-pot protocol . The reaction was catalyzed by nano-eggshell/Ti (IV) and involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile, is 268.27 g/mol . It has 3 hydrogen bond donor count and 5 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 268.09602564 g/mol .科学研究应用

Antimalarial Activity

The compound has demonstrated promising antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum . Researchers have explored its potential as a novel antimalarial agent due to its inhibitory effects on the recombinant falcipain-2 enzyme.

Photocatalysis

Carbazole-based compounds, including derivatives of our target compound, have been investigated as photocatalysts. These materials can efficiently harvest light energy and participate in photochemical reactions. The compound’s structure suggests it may exhibit interesting photocatalytic properties, although further studies are needed .

Medicinal Chemistry

Imidazole-containing compounds have gained attention in medicinal chemistry. Our compound’s unique structure, incorporating both imidazole and pyrazole moieties, could be explored for potential drug development. Researchers might investigate its interactions with biological targets, pharmacokinetics, and toxicity profiles .

Organic Synthesis

The compound’s synthesis involves a three-component reaction, making it relevant in the field of organic synthesis. Researchers have employed various catalysts (such as cinchona alkaloids, imidazole, and γ-alumina) to efficiently prepare related pyrazole derivatives. Its carbonitrile functionality adds versatility for further functionalization .

作用机制

Target of Action

It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It’s known that the compound has some biological activity, but the specific molecular and cellular effects need to be studied further .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile' involves the condensation of 3-propyl-4-hydroxybenzaldehyde with ethyl cyanoacetate to form 3-propyl-4-oxo-2-butenoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate and 3,4-dihydroxybenzaldehyde to form 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile." "Starting Materials": [ "3-propyl-4-hydroxybenzaldehyde", "ethyl cyanoacetate", "hydrazine hydrate", "3,4-dihydroxybenzaldehyde" ] "Reaction": [ "Step 1: Condensation of 3-propyl-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form 3-propyl-4-oxo-2-butenoic acid ethyl ester.", "Step 2: Reaction of 3-propyl-4-oxo-2-butenoic acid ethyl ester with hydrazine hydrate and 3,4-dihydroxybenzaldehyde in ethanol to form 6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile." ] | |

CAS 编号 |

342780-02-3 |

分子式 |

C16H16N4O3 |

分子量 |

312.32g/mol |

IUPAC 名称 |

6-amino-4-(3,4-dihydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C16H16N4O3/c1-2-3-10-14-13(8-4-5-11(21)12(22)6-8)9(7-17)15(18)23-16(14)20-19-10/h4-6,13,21-22H,2-3,18H2,1H3,(H,19,20) |

InChI 键 |

WBVFLMMQRJGKKV-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O |

规范 SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(difluoromethoxy)phenyl]-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380401.png)

![3-[4-(difluoromethoxy)phenyl]-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380403.png)

![N-(4-bromophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B380406.png)

![3-[4-(difluoromethoxy)phenyl]-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380409.png)

![N-(3-allyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine](/img/structure/B380410.png)

![1,4-Bis[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B380411.png)

![3,6-Dibromo-10,11,13,14,16,17,19,20,22,23-decahydrodibenzo[q,s][1,4,7,10,13,16]hexaoxacycloicosine](/img/structure/B380412.png)

![3-[4-(difluoromethoxy)phenyl]-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380413.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B380414.png)

![2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380416.png)

![3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380418.png)

![6-(2,4-dimethylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B380419.png)

![2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380421.png)